![molecular formula C5H7N3O B3137046 (NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine CAS No. 43193-15-3](/img/structure/B3137046.png)
(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine
Descripción general
Descripción
Hydroxylamine derivatives, such as O-(1-methylpyrazol-4-yl)hydroxylamine , are a class of compounds that have been studied for their various chemical properties and potential applications. They often contain a nitrogen (N) and oxygen (O) group attached to a hydrocarbon structure.
Synthesis Analysis
The synthesis of hydroxylamine derivatives can vary greatly depending on the specific compound. For example, some compounds can be synthesized through reactions involving nitriles and hydroxylamine .Molecular Structure Analysis
The molecular structure of a hydroxylamine derivative can be determined using various analytical techniques. For instance, the structure of 2-(4-methylpyrazol-1-yl)ethanol has been analyzed using X-ray analysis and DFT calculations .Chemical Reactions Analysis
Hydroxylamine derivatives can participate in a variety of chemical reactions. For instance, they can react with anhydrides and have been studied for their mutagenic action .Physical And Chemical Properties Analysis
Physical and chemical properties of hydroxylamine derivatives can be determined using various techniques. For instance, the properties of O-(1-methylpyrazol-4-yl)hydroxylamine have been studied .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
The reactivity of hydroxylamine derivatives, including compounds similar to (NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine, has been explored in various chemical syntheses. For instance, hydroxylamine hydrochloride has been used in the Michael reaction on certain acetonylidene moieties, leading to the formation of benzimidazole derivatives. This demonstrates the potential for this compound to participate in similar reactions, contributing to the synthesis of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Azzaoui et al., 2006).
Dyeing Characteristics and Textile Applications
Hydroxylamine derivatives have been utilized in the synthesis of arylazopyrazole derivatives, which exhibit properties as acidic, direct, and basic dyes on textiles. This suggests that this compound could be explored for its dyeing characteristics, potentially leading to new applications in textile manufacturing and dye synthesis (Fahmy et al., 1983).
Biological Interactions and Mechanisms
The bioactivation of certain nitroaromatic compounds to their hydroxylamine derivatives has been linked to cytotoxic effects, including DNA-DNA interstrand crosslinking. While the specific biological activity of this compound is not detailed, related hydroxylamine compounds have been shown to possess selective cytotoxicity, hinting at potential applications in cancer research and therapy (Knox et al., 1991).
Polymerization and Material Science
Hydroxylamine derivatives have been employed to mediate polymerization processes, indicating the potential for this compound to serve as a mediator or initiator in the polymerization of specific monomers. This could lead to the development of new polymeric materials with unique properties suitable for various industrial applications (Harrisson et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of (NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine, also known as 1-Methyl-1H-pyrazole-4-carbaldehyde oxime, is the c-Met receptor . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
This compound interacts with its target, the c-Met receptor, by inhibiting its activity . The inhibition of c-Met can lead to changes in cellular processes, potentially reducing proliferation and survival of cells that overexpress this receptor.
Result of Action
The result of the action of this compound is likely to be a reduction in the survival and proliferation of cells that overexpress the c-Met receptor . This could potentially lead to a decrease in the growth of tumors that rely on c-Met signaling.
Safety and Hazards
Propiedades
IUPAC Name |
(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4-5(2-6-8)3-7-9/h2-4,9H,1H3/b7-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDVQHCSIMBKOC-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)


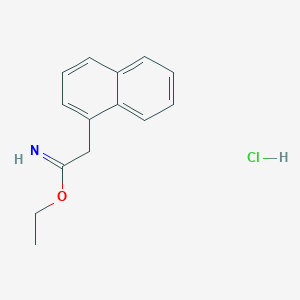



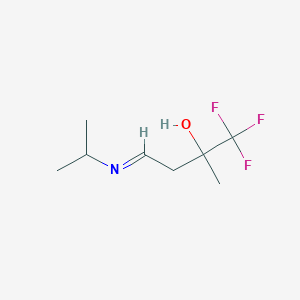
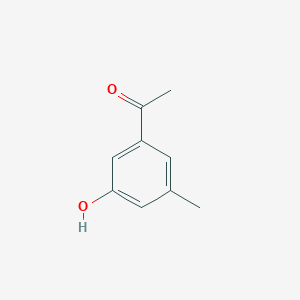

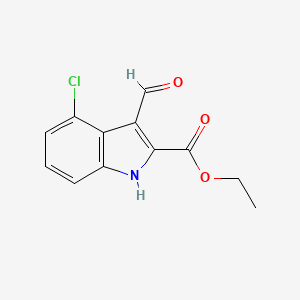
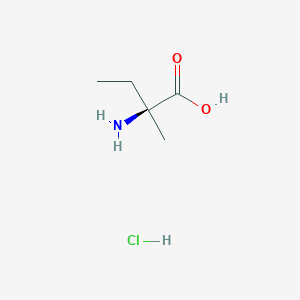
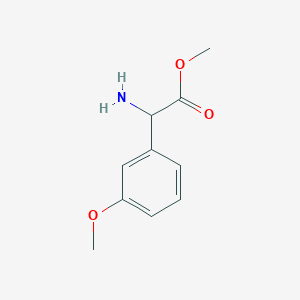
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)